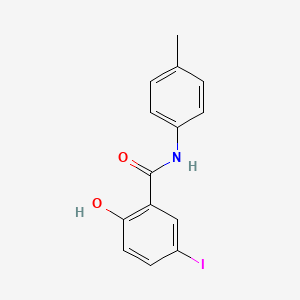

2-Hydroxy-5-iodo-N-p-tolyl-benzamide

Description

2-Hydroxy-5-iodo-N-p-tolyl-benzamide (CAS: 70398-87-7) is a halogenated benzamide derivative characterized by a hydroxyl group at position 2, an iodine substituent at position 5 of the benzene ring, and a para-tolyl (p-tolyl) group attached to the amide nitrogen. This compound is listed in commercial catalogs as a specialty chemical, indicating its use in pharmaceutical or materials research . The p-tolyl group likely enhances lipophilicity, influencing solubility and interaction with biological targets.

Properties

IUPAC Name |

2-hydroxy-5-iodo-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-9-2-5-11(6-3-9)16-14(18)12-8-10(15)4-7-13(12)17/h2-8,17H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIYUFGXIDULBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide typically involves the iodination of a suitable precursor followed by amide formation. One common method involves the following steps:

Iodination: A precursor such as 2-hydroxybenzamide is iodinated using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.

Amide Formation: The iodinated intermediate is then reacted with p-toluidine in the presence of a coupling agent such as dicyclohexylcarbodiimide to form the final product.

Industrial Production Methods

Industrial production of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-N-p-tolyl-benzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkyl group under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of alkyl derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Hydroxy-5-iodo-N-p-tolyl-benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide involves its interaction with specific molecular targets. The hydroxy group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Iodo-N-isopropyl-5-methoxybenzamide

- Substituents : Methoxy (position 5), isopropyl (amide nitrogen).

- Key Differences : The methoxy group (electron-donating) replaces the hydroxyl group, reducing acidity. The isopropyl group increases steric hindrance compared to the planar p-tolyl group.

- Applications : Demonstrated as a highly reactive catalyst for alcohol oxidation due to its iodine-mediated redox activity and methoxy-enhanced electron density .

- Reactivity : Superior catalytic efficiency in oxidation reactions compared to hydroxyl-containing analogues, attributed to methoxy’s stabilizing effects on intermediates .

2-Hydroxy-5-nitro-N-phenylbenzamide

- Substituents : Nitro (position 5), phenyl (amide nitrogen).

- Key Differences : Nitro (electron-withdrawing) vs. iodine (weakly electron-withdrawing). Phenyl lacks the methyl group of p-tolyl, reducing lipophilicity.

- Applications : Precursor for benzoxazepines; nitro groups facilitate cyclization reactions.

- Crystallography : Crystal structure analysis reveals intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing planar conformations. Nitro positioning at C5 (vs. C3 in analogues) alters packing efficiency and solubility .

2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-isoindol-5-yl)benzamide

- Substituents : Chloro (position 2), iodo (position 5), isoindolyl (amide nitrogen).

- Key Differences : Dual halogens (Cl, I) increase steric and electronic complexity. The isoindolyl group introduces a rigid bicyclic structure.

- Biological Relevance : Similar halogenated benzamides are explored in kinase inhibition; chloro and iodo substituents may modulate target binding affinity .

Comparative Data Table

Substituent Effects on Properties

- Electron-Withdrawing Groups (NO₂, I): Nitro groups enhance electrophilicity, aiding cyclization reactions , while iodine’s polarizability supports halogen bonding in catalysis .

- Electron-Donating Groups (OMe, OH) : Methoxy improves catalytic stability , whereas hydroxyl groups enable hydrogen bonding in crystal lattices .

- N-Substituents : p-Tolyl increases lipophilicity for membrane penetration, whereas isoindolyl introduces rigidity for target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.